2-Amino-2-(fluoromethyl)pent-4-enenitrile
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Overview
Description
2-Amino-2-(fluoromethyl)pent-4-enenitrile is an organic compound with the molecular formula C6H9FN2. It is characterized by the presence of an amino group, a fluoromethyl group, and a nitrile group attached to a pentene backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(fluoromethyl)pent-4-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-pentenenitrile with fluoromethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and precise temperature control are crucial to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(fluoromethyl)pent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The amino and fluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-2-(fluoromethyl)pent-4-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(fluoromethyl)pent-4-enenitrile involves its interaction with specific molecular targets. The amino and fluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Pentenenitrile: Similar in structure but lacks the amino and fluoromethyl groups.
2-Amino-2-(methyl)pent-4-enenitrile: Similar but with a methyl group instead of a fluoromethyl group.
Uniqueness
2-Amino-2-(fluoromethyl)pent-4-enenitrile is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
82212-70-2 |
---|---|
Molecular Formula |
C6H9FN2 |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
2-amino-2-(fluoromethyl)pent-4-enenitrile |
InChI |
InChI=1S/C6H9FN2/c1-2-3-6(9,4-7)5-8/h2H,1,3-4,9H2 |
InChI Key |
OVYSTIXDGHQYBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CF)(C#N)N |
Origin of Product |
United States |
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